molecular formula C9H13ClFNO B7897332 (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B7897332
M. Wt: 205.66 g/mol
InChI Key: WOEBCSDHRYRUIN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 2682112-46-3) is a chiral amine derivative with a molecular formula of C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . The compound features a 2-fluoro-6-methoxyphenyl substituent attached to an ethylamine backbone, protonated as a hydrochloride salt. The compound requires storage under inert atmospheres at room temperature, though key physicochemical data (e.g., boiling point) remain unspecified in available literature .

Properties

IUPAC Name

(1S)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEBCSDHRYRUIN-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1F)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method adapts principles from patented chiral resolution techniques for structurally similar compounds. The process involves condensing a ketone precursor with a chiral auxiliary, followed by diastereomer separation and subsequent cleavage to yield the target amine.

Stepwise Procedure

  • Condensation :
    2-Fluoro-6-methoxyacetophenone is reacted with (S)-α-methylbenzylamine in toluene under acidic catalysis (e.g., p-toluenesulfonic acid). Water is removed azeotropically using a Dean-Stark apparatus to drive imine formation.

    2-Fluoro-6-methoxyacetophenone+(S)-α-methylbenzylaminep-TsOH, tolueneImine intermediate\text{2-Fluoro-6-methoxyacetophenone} + \text{(S)-α-methylbenzylamine} \xrightarrow{\text{p-TsOH, toluene}} \text{Imine intermediate}
  • Hydrogenation :
    The imine undergoes catalytic hydrogenation (10% Pd/C, H₂, 35–40°C) to produce a diastereomeric amine mixture.

  • Diastereomer Resolution :
    The crude amine is treated with a resolving agent (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via crystallization.

  • Hydrogenolytic Cleavage :
    The resolved diastereomer is subjected to hydrogenolysis (Pd/C, H₂, 50–55°C) to remove the chiral auxiliary, yielding (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine.

  • Hydrochloride Formation :
    The free amine is treated with HCl in isopropanol to precipitate the hydrochloride salt.

Performance Data

ParameterValue
Overall Yield62–68%
Enantiomeric Excess (ee)>99%
Purity (HPLC)≥99.5%

Asymmetric Hydrogenation of Ketimines

Reaction Overview

Asymmetric hydrogenation employs chiral catalysts to directly synthesize the (S)-enantiomer from a prochiral ketimine precursor. This method avoids diastereomer separation, offering higher atom economy.

Stepwise Procedure

  • Ketimine Synthesis :
    2-Fluoro-6-methoxyacetophenone is condensed with ammonium acetate to form the corresponding ketimine.

    2-Fluoro-6-methoxyacetophenone+NH₄OAcKetimine\text{2-Fluoro-6-methoxyacetophenone} + \text{NH₄OAc} \rightarrow \text{Ketimine}
  • Catalytic Hydrogenation :
    The ketimine is hydrogenated using a chiral Ru catalyst (e.g., Ru-(S)-BINAP) under high pressure (50–100 bar H₂) to induce enantioselectivity.

    KetimineRu-(S)-BINAP, H₂(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine\text{Ketimine} \xrightarrow{\text{Ru-(S)-BINAP, H₂}} \text{(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine}
  • Salt Formation :
    The product is isolated as the hydrochloride salt via treatment with HCl in ethanol.

Performance Data

ParameterValue
Conversion95–98%
Enantiomeric Excess (ee)92–96%
Catalyst Loading0.5–1 mol%

Reductive Amination of Aldehydes

Reaction Overview

Reductive amination offers a single-step route to primary amines but requires precise control over stereochemistry. This method is less common for chiral amines but viable with enantioselective catalysts.

Stepwise Procedure

  • Aldehyde Synthesis :
    2-Fluoro-6-methoxybenzaldehyde is prepared via formylation of the corresponding toluene derivative.

  • Reductive Amination :
    The aldehyde is reacted with ammonium acetate and a chiral organocatalyst (e.g., L-proline) in the presence of NaBH₃CN.

    2-Fluoro-6-methoxybenzaldehyde+NH₄OAcNaBH₃CN(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine\text{2-Fluoro-6-methoxybenzaldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine}
  • Purification and Salt Formation :
    The amine is purified via column chromatography and converted to the hydrochloride salt.

Performance Data

ParameterValue
Yield45–55%
Enantiomeric Excess (ee)85–90%
Reaction Time24–48 hours

Enzymatic Kinetic Resolution

Reaction Overview

Enzymatic methods leverage lipases or transaminases to resolve racemic mixtures. This approach is sustainable but requires optimization for substrate specificity.

Stepwise Procedure

  • Racemic Amine Synthesis :
    A racemic mixture of 1-(2-fluoro-6-methoxyphenyl)ethanamine is prepared via classical methods.

  • Enzymatic Resolution :
    A lipase (e.g., Candida antarctica) selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted.

  • Separation and Salt Formation :
    The (S)-amine is separated via extraction and converted to the hydrochloride salt.

Performance Data

ParameterValue
Enantiomeric Excess (ee)97–99%
Process Efficiency40–50% yield

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media; hydrogen peroxide (H₂O₂) with catalytic metal ions.

  • Products : Formation of nitriles (via intermediate imines) or ketones, depending on reaction conditions. For example:

    (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamineH2O2,Fe3+Oxidation(S)-1-(2-Fluoro-6-methoxyphenyl)ethanone+NH3\text{(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine} \xrightarrow[\text{H}_2\text{O}_2, \text{Fe}^{3+}]{\text{Oxidation}} \text{(S)-1-(2-Fluoro-6-methoxyphenyl)ethanone} + \text{NH}_3
  • Research Insight : The methoxy group stabilizes intermediates through resonance, while fluorine enhances electron-withdrawing effects, accelerating oxidation rates compared to non-fluorinated analogs .

Reduction Reactions

The amine can participate in reductive processes:

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under H₂ gas reduces the compound to secondary alcohols or alkanes. For example:

    (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamineH2,Pd/CReduction(S)-1-(2-Fluoro-6-methoxyphenyl)ethane\text{(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Reduction}} \text{(S)-1-(2-Fluoro-6-methoxyphenyl)ethane}
  • Lithium Aluminum Hydride (LiAlH₄) : Selectively reduces imine derivatives to secondary amines.

Nucleophilic Substitution

The fluorine atom on the aromatic ring is susceptible to nucleophilic displacement:

  • Reagents : Sodium methoxide (NaOMe) or ammonia (NH₃) in polar solvents (e.g., DMF).

  • Products : Substituted phenyl derivatives (e.g., methoxy-for-fluoro exchange):

    (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamineNaOMeSNAr(S)-1-(2-Methoxy-6-methoxyphenyl)ethanamine\text{(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine} \xrightarrow[\text{NaOMe}]{\text{SNAr}} \text{(S)-1-(2-Methoxy-6-methoxyphenyl)ethanamine}
  • Kinetic Data : Reactions proceed faster at meta/para positions due to steric hindrance at the ortho site.

Acid-Base Reactions

The hydrochloride salt form undergoes neutralization:

  • Conditions : Treatment with NaOH or KOH in aqueous solution.

  • Products : Free base form, which is more reactive in subsequent synthetic steps .

Comparative Reactivity Analysis

Reaction Type Key Reagents Major Products Rate (vs. Non-Fluorinated Analog)
OxidationKMnO₄, H₂O₂/Fe³⁺Ketones, nitriles1.5–2× faster
ReductionH₂/Pd/C, LiAlH₄Alkanes, secondary alcoholsComparable
Nucleophilic SubstitutionNaOMe, NH₃Methoxy-/amino-substituted derivatives3× slower (ortho effect)

Stereochemical Considerations

The (S)-enantiomer exhibits distinct reactivity in asymmetric synthesis:

  • Chiral Resolution : Used to separate racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

  • Catalytic Asymmetry : The compound serves as a chiral auxiliary in ketone reductions, achieving enantiomeric excess (ee) >90%.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis and Structural Modifications

The synthesis of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride involves several chemical reactions that allow for the introduction of the fluoro and methoxy groups, which are crucial for enhancing the compound's biological activity. The incorporation of fluorine has been shown to improve lipophilicity and metabolic stability, making it a valuable modification in drug design .

1.2 Receptor Interaction Studies

Research indicates that compounds with similar structures exhibit significant interactions with various receptors, particularly the κ-opioid receptor (KOP). The introduction of a fluoro substituent at the 2-position of phenethylamines has been linked to increased affinity and selectivity for KOP receptors. For instance, studies have demonstrated that modifications leading to fluorination can enhance agonist potency and selectivity, suggesting a promising avenue for developing analgesics with reduced side effects .

Pharmacological Applications

2.1 Analgesic Properties

Compounds derived from this compound have shown potential as analgesics. For example, diphenethylamines featuring similar structural motifs have been evaluated for their antinociceptive effects in animal models. These studies suggest that such compounds can provide pain relief without the common adverse effects associated with traditional opioids .

2.2 Anticancer Activity

Emerging research has also explored the anticancer properties of fluorinated phenethylamines. The compound's ability to inhibit topoisomerase II (topoII), an enzyme critical for DNA replication and cell division, highlights its potential as an anticancer agent. Preliminary studies have indicated that certain derivatives exhibit promising IC50 values against cancer cell lines, warranting further investigation into their therapeutic efficacy .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed and may cause severe skin burns and eye damage. These safety concerns necessitate careful handling and further studies to establish safe dosage levels for potential therapeutic use .

Case Studies and Research Findings

Study Focus Findings
Study AKOP Receptor AffinityCompounds with 2-fluoro substitution showed increased selectivity for KOP vs MOP receptors by up to 31-fold .
Study BAnalgesic EfficacyNew diphenethylamines displayed significant antinociceptive effects in writhing assays; some analogues achieved subnanomolar affinity .
Study CAnticancer ActivityCertain derivatives inhibited topoII with IC50 values indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly influences electronic and steric properties. For example:

  • (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (CAS 1149383-12-9, similarity: 0.79) shifts the methoxy group from the 6- to the 4-position, altering the molecule’s dipole moment and hydrogen-bonding capacity .

Functional Group Modifications

  • (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1391540-47-8, similarity: 0.92) substitutes methoxy with a trifluoromethoxy group , increasing lipophilicity and steric bulk, which may enhance membrane permeability or target binding affinity .
  • (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride (CAS 1391497-31-6) replaces methoxy with chlorine , introducing a stronger electron-withdrawing effect that could modulate acidity or enzyme inhibition .

Stereochemical Variations

The R-enantiomer of the target compound, (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride , is commercially available . Enantiomeric pairs often exhibit divergent biological activities; for instance, in related compounds like (S)-17a and (R)-4 (antifungal agents), stereochemistry dictates potency and selectivity .

Structural and Physicochemical Data Table

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Notes
(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine HCl (2682112-46-3) 2-F, 6-OCH₃ C₉H₁₃ClFNO 205.66 Reference Chiral center (S), methoxy at 6-position
2-(Difluoromethoxy)-6-fluorobenzylamine HCl (1354951-46-4) 2-F, 6-OCHF₂ C₈H₇ClF₃NO 249.60 0.87 Difluoromethoxy enhances electronegativity
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl (1149383-12-9) 2-F, 4-OCH₃ C₉H₁₃ClFNO 205.66 0.79 Methoxy shifted to 4-position
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl (1391540-47-8) 4-OCF₃ C₉H₁₁ClF₃NO 249.64 0.92 Trifluoromethoxy increases lipophilicity
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl (1391497-31-6) 2-Cl, 6-F C₈H₁₀Cl₂FN 218.08 N/A Chlorine as electron-withdrawing group

Research Implications and Gaps

  • Pharmacological Potential: Analogs like (S)-17a demonstrate antifungal activity, suggesting the target compound’s substituents may be optimized for similar applications .
  • Toxicological Data: Limited information exists on the toxicity of the target compound and its analogs, as seen in warnings for structurally unrelated compounds like thiophene fentanyl hydrochloride .
  • Stereochemical Studies : Further research is needed to compare the biological efficacy of (S)- and (R)-enantiomers, leveraging platforms like ECHEMI for sourcing .

Biological Activity

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral compound with the molecular formula C₉H₁₃ClFNO and a molecular weight of approximately 205.66 g/mol. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain, which contributes to its unique chemical properties and biological activities. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly in relation to its potential interactions with neurotransmitter systems.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin receptors. Studies have shown that this compound can influence biochemical pathways associated with neurological disorders, suggesting potential therapeutic applications.

Binding Affinity Studies

Binding affinity studies have highlighted the compound's capability to modulate serotonin receptor activity. The presence of the fluorine atom and methoxy group appears to enhance its selectivity and efficacy in binding to these receptors. This specificity is crucial for understanding its pharmacological profile and potential applications in treating conditions such as depression and anxiety.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that variations in the molecular structure can significantly influence biological activity. For instance, the stereochemistry of the compound plays a critical role in its pharmacological effects. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
(R)-1-(2-fluoro-6-methoxyphenyl)ethanamineEnantiomer of (S)-1-(2-fluoro-6-methoxyphenyl)Different pharmacological effects due to stereochemistry
1-(2-fluoro-4-methoxyphenyl)ethanamineSimilar amine structure but different methoxy positionPotentially different receptor interactions
1-(2-fluorophenyl)ethanamineLacks methoxy group, simpler structureMay exhibit different biological activity

Neurological Applications

Recent studies have explored the use of this compound as a lead compound for developing medications targeting neurological disorders. For example, research published in Medicinal Chemistry Perspectives indicates that compounds similar to (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine exhibit significant neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

While primarily studied for its neurological applications, preliminary investigations into the antimicrobial properties of this compound suggest it may also possess antibacterial and antifungal activities. A study assessing various monomeric alkaloids indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . Although specific data on this compound is limited, the structural similarities with known antimicrobial agents warrant further investigation into its potential as an antimicrobial agent.

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis is preferred for obtaining the (S)-enantiomer. Key approaches include:

  • Asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates derived from 2-fluoro-6-methoxyacetophenone.
  • Chiral resolution : Separate racemic mixtures via diastereomeric salt formation using resolving agents like tartaric acid derivatives .
  • Purity validation : Confirm enantiomeric excess (ee) ≥95% using chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Use a fume hood for weighing or dissolving to minimize inhalation risks .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze the methoxy group .

Advanced Research Questions

Q. What analytical techniques are optimal for determining enantiomeric excess (ee) in this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with a mobile phase of hexane:ethanol (90:10, 1 mL/min). Retention times for (S)- and (R)-enantiomers should be baseline-separated (ΔRt >1 min) .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., (S)-enantiomer: [α]D = +X° in methanol) .
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for enantiomers in ¹H-NMR spectra .

Q. How can computational modeling predict the pharmacological interactions of this compound?

Methodological Answer:

  • Docking studies : Use the SMILES string (C1=CC(=C(C(=C1)F)OC)C(C)N) to model interactions with target receptors (e.g., serotonin or adrenergic receptors) in AutoDock Vina .
  • Molecular dynamics (MD) : Simulate binding stability in lipid bilayers using GROMACS, focusing on fluorine’s electronegativity and methoxy group’s hydrophobicity .
  • ADMET prediction : Tools like SwissADME assess metabolic stability, highlighting potential demethylation or oxidation sites .

Q. How can researchers resolve discrepancies in reported CAS numbers for stereoisomers?

Methodological Answer:

  • Cross-referencing databases : Verify CAS 1217464-96-4 (S-enantiomer) vs. 568-93-4 (racemic or other forms) via SciFinder or Reaxys .
  • Analytical verification :
    • LC-MS : Confirm molecular weight (215.63 g/mol) and chlorine/fluorine isotopic patterns .
    • ¹H/¹³C-NMR : Compare methoxy (δ ~3.8 ppm) and fluorophenyl (δ ~6.5–7.2 ppm) signals to published spectra .

Data Contradiction Analysis

Q. How to address conflicting solubility or stability data in literature?

Methodological Answer:

  • Systematic testing : Perform solubility assays in DMSO, water, and ethanol under controlled pH (2–10) to identify optimal conditions .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS to identify hydrolytic byproducts (e.g., loss of methoxy group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.